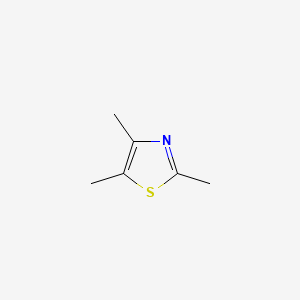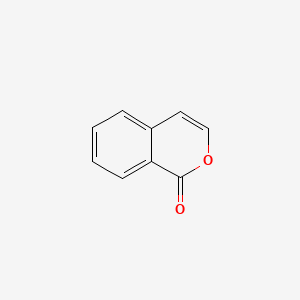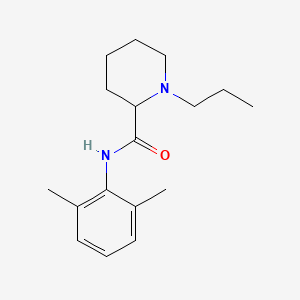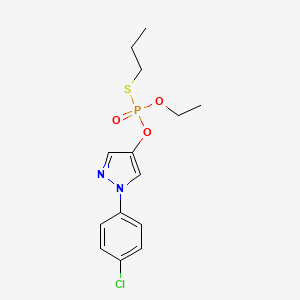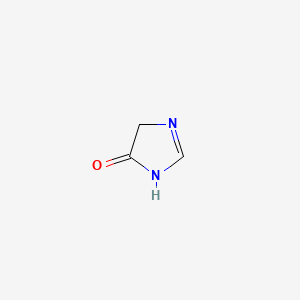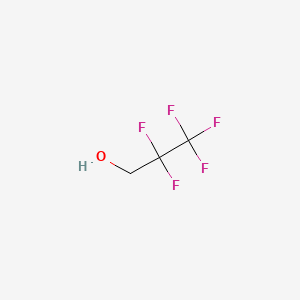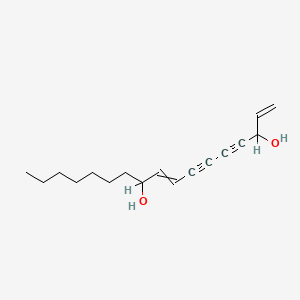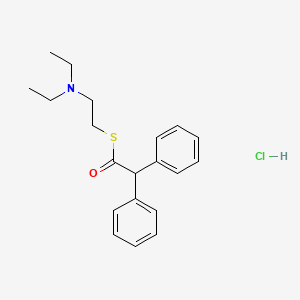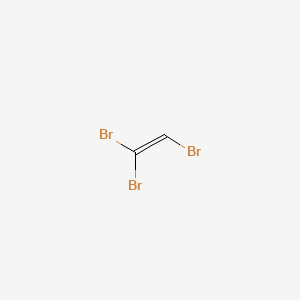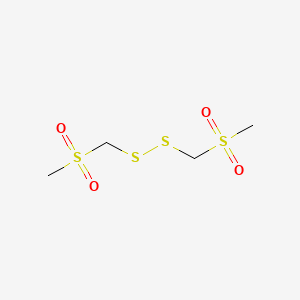
Bis((methylsulfonyl)methyl)disulfide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis(methylsulfonylmethyl) disulfide, also known as BMSMDS or dithiobis((methylsulfonyl)-methane, belongs to the class of organic compounds known as sulfones. Sulfones are compounds containing a sulfonyl group( which as the general structure RS(=O)2R' (R, R' =alkyl, aryl)) attached to two carbon atoms. Within the cell, bis(methylsulfonylmethyl) disulfide is primarily located in the cytoplasm. Outside of the human body, bis(methylsulfonylmethyl) disulfide can be found in mushrooms and onion-family vegetables. This makes bis(methylsulfonylmethyl) disulfide a potential biomarker for the consumption of these food products.
Aplicaciones Científicas De Investigación
Catalyst-Free Self-Healing Elastomers : A study by Rekondo et al. (2014) discusses the use of aromatic disulfide metathesis, including bis(4-aminophenyl) disulfide, in designing self-healing poly(urea–urethane) elastomers. These elastomers demonstrate significant healing efficiency at room temperature without the need for catalysts or external intervention (Rekondo et al., 2014).
Synthesis of Disulfide Compounds : Grossert et al. (1980) reported the reaction of thionyl chloride with a sulfene–amine zwitterion to produce bis(methylsulfonyl dichloromethyl) disulfide. This synthesis pathway also leads to the formation of bis(methylsulfonylmethyl) disulfide (Grossert et al., 1980).
Bifunctionalized Anionic Derivatives Synthesis : Sousa and Artaud (2008) utilized cyclic disulfide and bis-β-sulfanyl ethyl ester derived from dithiol as precursors to prepare oxidized sulfur-containing anionic species. This research highlights the versatility of disulfides in synthesizing complex organic compounds (Sousa & Artaud, 2008).
Stability of Disulfides in Heated Foods : Guth et al. (1995) investigated the stability of different disulfides, such as bis(2-methyl-3-furyl) disulfide, when dissolved in various solvents and heated. This study provides insights into the thermal behavior of disulfides in food chemistry contexts (Guth et al., 1995).
Electrophilic Reaction and Polymerization Studies : Tsuchida et al. (1994) explored the electrophilic reactions of phenyl bis(phenylthio) sulfonium cation as a precursor in the oxidative polymerization of diphenyl disulfide. Such studies are crucial for understanding the polymer synthesis process (Tsuchida et al., 1994).
Propiedades
Número CAS |
74963-70-5 |
|---|---|
Nombre del producto |
Bis((methylsulfonyl)methyl)disulfide |
Fórmula molecular |
C4H10O4S4 |
Peso molecular |
250.4 g/mol |
Nombre IUPAC |
methylsulfonyl-(methylsulfonylmethyldisulfanyl)methane |
InChI |
InChI=1S/C4H10O4S4/c1-11(5,6)3-9-10-4-12(2,7)8/h3-4H2,1-2H3 |
Clave InChI |
IOXAYNQOZILPBK-UHFFFAOYSA-N |
SMILES |
CS(=O)(=O)CSSCS(=O)(=O)C |
SMILES canónico |
CS(=O)(=O)CSSCS(=O)(=O)C |
Otros números CAS |
74963-70-5 |
Sinónimos |
is((methylsulfonyl)methyl)disulfide BMSMDS |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[(3-bromo-4,5-diethoxyphenyl)methyl]-4-(4-morpholinyl)aniline](/img/structure/B1212940.png)

